7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the following steps:
Bromination: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 7th position.
Piperazine Substitution: The brominated quinoline is then reacted with piperazine to introduce the piperazin-1-yl group at the 4th position.
Carbonitrile Formation: Finally, a nitrile group is introduced at the 3rd position through a suitable reaction, such as the Sandmeyer reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives .
Scientific Research Applications
7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 7-Chloro-4-(piperazin-1-yl)quinoline
Uniqueness
7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile is unique due to the presence of the carbonitrile group at the 3rd position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C14H13BrN4 |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
7-bromo-4-piperazin-1-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H13BrN4/c15-11-1-2-12-13(7-11)18-9-10(8-16)14(12)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2 |
InChI Key |
LZIASWKKAGJQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2C#N)Br |
Origin of Product |
United States |
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